molecular formula C7H13NO B1176599 Rel-associated protein pp40 CAS No. 144197-45-5

Rel-associated protein pp40

Cat. No.: B1176599
CAS No.: 144197-45-5
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Description

Contextualizing Rel-associated Protein pp40 within Cellular Regulatory Mechanisms

This compound functions primarily as an inhibitor within the NF-κB signaling cascade. nih.gov In its resting state, the NF-κB transcription factor is sequestered in the cytoplasm in an inactive form, bound to an inhibitory protein. the-scientist.com Upon receiving specific cellular signals, this complex dissociates, allowing the NF-κB to translocate to the nucleus and activate the transcription of target genes. the-scientist.com

pp40 is a key player in this cytoplasmic retention, acting as a cytoplasmic anchor molecule. nih.gov It directly interacts with members of the Rel family of proteins, preventing their binding to DNA and thereby inhibiting their transcriptional activity. researchgate.netnih.gov This places pp40 as a crucial gatekeeper in the regulation of genes involved in immune and inflammatory responses, cell growth, and differentiation. nih.govresearchgate.net The activity of pp40 itself is subject to regulation, notably through phosphorylation, which can modulate its ability to inhibit Rel and NF-κB. nih.gov

Historical Overview of this compound Discovery and Early Characterization

The discovery and initial characterization of pp40 are rooted in studies of the v-Rel oncogene, the viral counterpart of the cellular proto-oncogene c-Rel. The product of the v-Rel oncogene, pp59v-rel, was found to be complexed with several cellular proteins, one of which was a 40-kDa phosphoprotein, subsequently named pp40. researchgate.net

In the early 1990s, research demonstrated that pp40 was consistently associated with pp59v-rel in various transformed lymphoid cell lines. researchgate.net A significant breakthrough came with the finding that purified pp40 could inhibit the DNA-binding activity of not only the Rel protein but also the NF-κB (p50-p65) heterodimer. researchgate.netnih.gov This established pp40 as a functional inhibitor of the Rel/NF-κB family.

Further characterization revealed a close relationship between pp40 and IκBβ, another inhibitor of NF-κB. researchgate.netnih.gov They were found to share common tryptic peptides, and antibodies specific to pp40 could also recognize and abolish the inhibitory activity of IκBβ. researchgate.net The cloning of the cDNA encoding pp40 confirmed its identity and revealed significant sequence similarity to the MAD-3 gene, a known mammalian IκB-like protein. nih.gov These early studies solidified the understanding of pp40 as a member of the IκB family of proteins.

Significance of this compound in Fundamental Biological Processes

The inhibitory function of pp40 on the Rel/NF-κB pathway underscores its importance in a multitude of fundamental biological processes. The NF-κB family of transcription factors regulates the expression of over 400 genes, controlling processes such as inflammation, immunity, cell proliferation, and apoptosis. frontiersin.org

By sequestering Rel proteins in the cytoplasm, pp40 plays a critical role in maintaining cellular homeostasis and preventing the inappropriate activation of these powerful signaling pathways. nih.gov For instance, the regulation of genes involved in the inflammatory response is tightly controlled, and the inhibitory action of pp40 is essential to prevent chronic inflammation. frontiersin.org

Properties

CAS No.

144197-45-5

Molecular Formula

C7H13NO

Synonyms

Rel-associated protein pp40

Origin of Product

United States

Molecular Architecture and Post Translational Regulation of Rel Associated Protein Pp40

Gene Encoding Rel-associated Protein pp40

The gene encoding the this compound has been identified and its complementary DNA (cDNA) sequence has been determined. nih.gov This sequence revealed significant similarity to the gene encoding MAD-3, a protein known for its IκB-like activity in mammals. nih.gov Further protein sequencing of IκB purified from rabbit lung confirmed that MAD-3 encodes a protein with characteristics similar to IκB. nih.gov This genetic relationship underscores the functional connection between pp40 and the IκB family of proteins, which act as inhibitors of NF-κB transcription factors. nih.govnih.gov The gene for the human homolog of pp40, RELA (also known as p65 or NFKB3), is located on chromosome 11q13. wikipedia.org

Protein Domain Organization of this compound

The functionality of pp40 is dictated by its distinct protein domains, primarily the ankyrin repeats and the C-terminal region. These domains work in concert to mediate its inhibitory effect on Rel/NF-κB transcription factors.

Ankyrin Repeats in this compound: Structural and Functional Significance

A defining feature of pp40 is the presence of multiple ankyrin repeats, a common protein-protein interaction motif. nih.govdntb.gov.ua These repeats, typically consisting of 33 amino acids, fold into a characteristic structure of two alpha-helices followed by a beta-hairpin or a loop. nih.gov In pp40, there are five such repeats. nih.govdntb.gov.ua

The structural integrity of these ankyrin repeats is crucial for the inhibitory function of pp40. nih.govnih.gov Studies involving the deletion or mutation of these repeats have demonstrated that the ankyrin repeats alone are not sufficient for the protein's biological activity. nih.govnih.gov Specifically, at least four of the five ankyrin repeats are essential for pp40 to effectively inhibit the DNA binding activity of Rel proteins. nih.govnih.gov Mutants of pp40 that fail to inhibit DNA binding also fail to associate with the Rel protein, highlighting the direct role of the ankyrin repeats in this interaction. nih.govnih.gov The ankyrin repeats form an elongated, L-shaped structure that provides a scaffold for interacting with other proteins. nih.gov

C-Terminal Region of this compound and its Role in Function

While the ankyrin repeats are essential, they require the presence of the C-terminal region of pp40 to exert their inhibitory function. nih.govnih.gov This region works in conjunction with the ankyrin repeats to form a composite structure that associates with the Rel homology domain of the transcription factors, thereby inhibiting their ability to bind to DNA. nih.govnih.gov This cooperative action between the ankyrin repeats and the C-terminal domain is a critical aspect of pp40's mechanism of action. nih.govnih.gov The C-terminal region of the related protein RelA contains a transactivation domain (TAD) which is responsible for interacting with the basal transcription machinery. wikipedia.org

Isoforms and Splice Variants of this compound (if applicable)

The human homolog of pp40, RELA, is known to have four isoforms, with the longest and most predominant one being 551 amino acids long. wikipedia.org These isoforms arise from alternative splicing of the RELA gene. While the existence of multiple isoforms of pp40 itself is not explicitly detailed in the provided search results, the information on its human homolog suggests the potential for such variants.

Post-Translational Modifications (PTMs) of this compound

The activity of pp40 is dynamically regulated by post-translational modifications, with phosphorylation being a key mechanism. These modifications can influence the protein's ability to interact with and inhibit Rel/NF-κB transcription factors.

Phosphorylation Events and Sites in this compound

The phosphorylation of pp40 plays a crucial role in modulating its inhibitory activity. nih.gov The protein sequence of pp40 contains consensus sites for phosphorylation by casein kinase II and tyrosine kinases. nih.govdntb.gov.ua The activity of pp40 to inhibit the DNA binding of Rel and NF-κB is modulated by these phosphorylation events. nih.govresearchgate.net

In the broader context of the Rel/NF-κB pathway, the phosphorylation of IκB proteins, which are functionally related to pp40, is a well-established mechanism for their degradation and the subsequent activation of NF-κB. mdpi.com Similarly, phosphorylation of the RelA/p65 subunit of NF-κB is a critical post-translational modification required for its activation. wikipedia.org Specific phosphorylation events on RelA, such as at serine 276 in the Rel homology domain, can control its DNA-binding and oligomerization. wikipedia.org While the precise phosphorylation sites on pp40 and their specific regulatory kinases are not fully elucidated in the provided results, the existing data strongly indicate that phosphorylation is a key regulatory switch for its function. nih.govresearchgate.net

Role of Specific Kinases in this compound Phosphorylation

The phosphorylation of pp40 is carried out by specific enzymes known as protein kinases. The IκB kinase (IKK) complex is the primary kinase responsible for phosphorylating pp40 at its N-terminal serine residues. nih.govresearchgate.net This complex is a central component of the canonical NF-κB signaling pathway and is activated by a wide range of stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as bacterial products such as lipopolysaccharides (LPS). researchgate.netnih.gov The IKK complex itself is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit called NEMO (NF-κB essential modulator). researchgate.netnih.gov In the canonical pathway, IKKβ is the key kinase that phosphorylates pp40. researchgate.net

While serine phosphorylation by IKK is the most well-characterized modification, there is also evidence suggesting the potential for tyrosine phosphorylation, although this is less understood for pp40 compared to its counterpart, IκBα. nih.govnih.gov For IκBα, Src family kinases have been implicated in tyrosine phosphorylation. nih.gov The sequence of pp40 contains a consensus tyrosine phosphorylation site, suggesting it could be a substrate for tyrosine kinases. nih.govdntb.gov.ua Additionally, early research identified that the activity of pp40 can be modulated by phosphorylation, implicating protein kinases in its regulation. nih.gov

The small GTPase κB-Ras has been shown to specifically inhibit the phosphorylation of pp40 by IKKβ. nih.gov This interaction appears to be direct, with κB-Ras potentially masking the phosphorylation sites on pp40. nih.gov

Kinase/RegulatorTarget ResiduesEffect on pp40Activating Stimuli
IκB kinase (IKK) complex (specifically IKKβ)N-terminal Serine residuesPrimes for ubiquitination and degradationTNF-α, IL-1β, LPS nih.govresearchgate.netnih.gov
Src family kinases (potential)Tyrosine residuesLess characterized, potential for regulation nih.govnih.govRedox-mediated injury (in the context of IκBα) nih.gov
κB-Ras-Inhibits IKKβ-mediated phosphorylation- nih.gov
Casein kinase II (potential)Consensus site present in sequenceFunctional role not fully elucidated nih.govdntb.gov.ua-
Impact of Phosphorylation on this compound Activity

Phosphorylation of pp40 at its N-terminal serine residues by the IKK complex is a critical event that triggers its degradation. This phosphorylation event creates a recognition site for an E3 ubiquitin ligase complex, which then tags pp40 for destruction by the 26S proteasome. nih.govnih.gov The degradation of pp40 liberates the associated NF-κB dimers (such as p50/p65), allowing them to translocate from the cytoplasm to the nucleus. nih.gov Once in the nucleus, NF-κB can bind to specific DNA sequences and activate the transcription of a wide array of target genes involved in the inflammatory response and other cellular processes.

Interestingly, pp40 exhibits a biphasic role in regulating NF-κB. In the early stages of an inflammatory response, its degradation leads to the initial activation of NF-κB. nih.gov However, newly synthesized, hypophosphorylated pp40 can re-enter the nucleus and associate with specific NF-κB dimers (p65:c-Rel) already bound to DNA. nih.gov This interaction can paradoxically enhance the transcription of certain genes, such as TNF-α, leading to a prolonged inflammatory response. nih.gov This suggests that the phosphorylation state of pp40 dictates whether it acts as an inhibitor or a co-activator of NF-κB.

The inhibitory activity of pp40 on the DNA binding of Rel and NF-κB complexes is modulated by its phosphorylation state. nih.gov Purified pp40 can inhibit the DNA binding of NF-κB complexes, and this inhibitory function is influenced by phosphorylation. nih.govnih.gov

Ubiquitination Pathways Affecting this compound

Following phosphorylation by the IKK complex, pp40 becomes a substrate for ubiquitination. This process involves the covalent attachment of one or more ubiquitin molecules, small regulatory proteins, to the target protein.

The primary E3 ubiquitin ligase complex responsible for the ubiquitination of phosphorylated pp40 is the SCFβ-TrCP complex. nih.govcncb.ac.cn β-TrCP, the F-box protein component of this complex, specifically recognizes the phosphorylated degron motif on pp40. nih.govcncb.ac.cn This recognition leads to the polyubiquitination of pp40, primarily through K48-linked ubiquitin chains, which serves as a signal for its degradation by the 26S proteasome. nih.gov The degradation of pp40 is a rapid and efficient process, allowing for the swift activation of NF-κB in response to stimuli. nih.gov

While the ubiquitination and subsequent degradation of pp40 are well-established, the existence of deubiquitinating enzymes (DUBs) that specifically target pp40 has not yet been clearly demonstrated. nih.gov DUBs are enzymes that remove ubiquitin chains, and their action could potentially reverse the degradation signal and stabilize pp40.

Other Potential Modifications of this compound

Besides phosphorylation and ubiquitination, other post-translational modifications may also regulate the function of pp40, although the evidence is less direct compared to IκBα.

SUMOylation: SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to a target protein. While IκBα is a known target for SUMOylation, which protects it from degradation, pp40 lacks the required consensus motif for this modification. nih.gov This difference in SUMOylation potential may contribute to the distinct regulatory roles of IκBα and pp40. nih.gov The SUMOylation of IκBα at lysine (B10760008) 21 competes with ubiquitination at the same site, thereby stabilizing IκBα and attenuating NF-κB activation. nih.govoup.com The absence of this modification in pp40 suggests a different layer of regulation.

Acetylation: Acetylation, the addition of an acetyl group, is another important PTM in the NF-κB pathway. The RelA/p65 subunit of NF-κB is a known target for acetylation, which modulates its transcriptional activity and interaction with IκBα. nih.govillinois.edu While direct evidence for the acetylation of pp40 is scarce, the interplay between acetylation and other PTMs in the NF-κB pathway suggests a potential for indirect regulation.

Methylation: Methylation, the addition of a methyl group, is an emerging PTM in the regulation of NF-κB signaling. researchgate.net DNA methylation can regulate the expression of genes within the NF-κB pathway. nih.govfrontiersin.org However, direct evidence for the methylation of the pp40 protein itself and its functional consequences is currently lacking.

Functional Implications of this compound PTMs in Regulatory Mechanisms

The post-translational modifications of pp40 are central to its function as a key regulator of the NF-κB signaling pathway. The coordinated action of phosphorylation and ubiquitination ensures the timely degradation of pp40 and the subsequent activation of NF-κB in response to a variety of cellular signals. nih.govnih.gov This process is fundamental for initiating inflammatory and immune responses.

The differential regulation of pp40 compared to other IκB family members, such as IκBα, highlights the complexity of NF-κB regulation. For instance, the slower degradation and subsequent nuclear re-entry of a hypophosphorylated form of pp40 allows for a distinct temporal control of NF-κB-mediated gene expression. nih.gov This dual function, acting as both an inhibitor and a promoter of transcription for specific genes, underscores the nuanced role of pp40 in shaping the inflammatory response. nih.gov

The absence of a SUMOylation motif in pp40, in contrast to IκBα, further points to divergent regulatory mechanisms. nih.gov This could explain, in part, why IκBα and pp40 are not entirely functionally redundant, with each having specific roles in different cellular contexts and in response to different stimuli. nih.govnih.gov

Intracellular Localization and Dynamic Trafficking of Rel Associated Protein Pp40

Subcellular Compartmentalization of Rel-associated Protein pp40 (Cytoplasmic and Nuclear)

This compound is predominantly found in two major subcellular compartments: the cytoplasm and the nucleus. This dual localization is integral to its role in sequestering Rel/NF-κB transcription factors and modulating their access to target genes in the nucleus.

In its capacity as a cytoplasmic anchor, pp40 binds to Rel/NF-κB complexes, effectively masking their nuclear localization signals (NLS). nih.govnih.gov This interaction prevents the translocation of the transcriptionally active Rel/NF-κB dimers into the nucleus, thereby maintaining them in an inactive state in the cytoplasm. nih.gov The sequence of pp40 reveals a notable similarity to IκB-like proteins, including the presence of multiple ankyrin repeats which are crucial for its interaction with Rel proteins. nih.govnih.gov

However, pp40 is not exclusively confined to the cytoplasm. Experimental evidence has demonstrated the presence of pp40 within the nucleus, where it is also found in complex with Rel proteins. nih.gov This nuclear population of pp40 is believed to play a role in terminating the NF-κB response by binding to nuclear Rel/NF-κB and facilitating its export back to the cytoplasm. The distribution of pp40 between these two compartments is a dynamically regulated process, influenced by cellular signaling events that trigger the activation and subsequent downregulation of the NF-κB pathway. The inhibitory activity of pp40 on the DNA binding of Rel and NF-κB is also modulated by phosphorylation. nih.gov

Subcellular Localization of this compound
CompartmentPrimary FunctionAssociated Proteins
CytoplasmSequestration of inactive Rel/NF-κB complexes (Cytoplasmic Anchor)p50, p65 (RelA), c-Rel
NucleusInhibition of DNA binding and facilitation of nuclear export of Rel/NF-κBp50, p65 (RelA), c-Rel

Nucleocytoplasmic Shuttling Mechanisms of this compound (potential, by association with Rel/NF-κB)

The movement of this compound between the cytoplasm and the nucleus is not an autonomous process. Instead, it is intricately linked to its association with the Rel/NF-κB transcription factors it regulates. Current research indicates that pp40, identified as the avian homolog of IκBβ, lacks its own intrinsic nuclear localization signal (NLS) and nuclear export signal (NES). nih.govresearchgate.net

Consequently, the nucleocytoplasmic shuttling of pp40 is proposed to occur via a "piggy-back" mechanism, entirely dependent on the transport signals present on the associated Rel/NF-κB proteins. The p65 (RelA) subunit of NF-κB, for instance, possesses both a functional NLS and NES, which are recognized by the cellular import and export machinery, respectively. nih.govwikipedia.org

When bound to a Rel/NF-κB dimer in the cytoplasm, the entire complex is imported into the nucleus through the interaction of the Rel protein's NLS with importin proteins. Conversely, for nuclear export, pp40 binds to the nuclear Rel/NF-κB complex, and the NES of the Rel protein is recognized by exportin proteins, leading to the transport of the entire complex back into the cytoplasm. This co-transport mechanism ensures that the localization of pp40 is tightly coupled to that of its target transcription factors, allowing for a rapid and efficient regulation of the NF-κB signaling pathway. The cellular localization of IκBβ (and by extension, pp40) is therefore controlled by the p65-specific NLS and NES. nih.govresearchgate.net

Key Proteins in the Nucleocytoplasmic Shuttling of pp40-Rel/NF-κB Complexes
ProteinRole in TransportInteraction Partner
Rel/NF-κB (e.g., p65)Provides Nuclear Localization Signal (NLS) and Nuclear Export Signal (NES)Importins, Exportins, pp40
pp40 (IκBβ)Cargo protein, shuttles with Rel/NF-κBRel/NF-κB
ImportinsMediate nuclear import of the pp40-Rel/NF-κB complexNLS of Rel/NF-κB
ExportinsMediate nuclear export of the pp40-Rel/NF-κB complexNES of Rel/NF-κB

Membrane Association and Organelle-Specific Targeting of this compound (if evidence arises)

Currently, there is a lack of scientific evidence to suggest that this compound is specifically targeted to or associated with any cellular membranes or organelles, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus. The existing body of research has primarily focused on its distribution within the cytoplasm and the nucleus, in the context of its role as a regulator of the Rel/NF-κB signaling pathway. Future studies may yet uncover novel localizations for this protein, which could indicate additional, currently unknown functions.

Intermolecular Interactions and Complex Formation of Rel Associated Protein Pp40

Identification of Rel-associated Protein pp40 Interacting Partners

Research has identified several proteins that directly or indirectly associate with pp40, forming transient or stable complexes that are crucial for cellular signaling events.

The this compound is functionally analogous to IκB, an inhibitor of the transcription factor NF-κB. nih.gov Purified pp40 has been shown to directly interact with and inhibit the DNA binding activity of several members of the Rel family. nih.govnih.gov These include c-Rel homodimers, p50:c-Rel heteromers, and the NF-κB protein complex, specifically p50:p65 heterodimers. nih.gov Studies have confirmed that pp40 can associate with both the p65 and p50 subunits of NF-κB. nih.govnih.gov The protein pp40 is considered to be related to IκBβ, as they share common tryptic peptides and antibodies against pp40 can immunoprecipitate labeled IκBβ. nih.gov

Interacting Protein/ComplexFamilyEvidence of Direct Interaction
c-RelRel ProteinPurified pp40 inhibits DNA binding of c-Rel homodimers. nih.gov
p50:c-RelNF-κB Subunit ComplexPurified pp40 inhibits DNA binding of p50:c-Rel heteromers. nih.gov
p50:p65 (NF-κB)NF-κB Subunit ComplexPurified pp40 inhibits DNA binding of p50:p65 heterodimers. nih.govnih.gov
p65 (RELA)NF-κB Subunitpp40 can associate with the p65 subunit. nih.govnih.gov
p50NF-κB Subunitpp40 can associate with the p50 subunit. nih.govnih.gov

The oncogenic product of the avian reticuloendotheliosis virus, pp59v-rel, is found in the cytosol in a complex with several cellular proteins, including pp40. nih.gov Within this multi-protein complex, another significant component identified is the constitutive form of the avian heat shock protein 70 (HSC70). nih.gov Evidence for this association comes from co-immunoprecipitation experiments where antisera directed against pp40 also co-immunoprecipitated HSC70, alongside pp59v-rel. nih.gov This indicates that pp40 exists in larger cellular complexes that include molecular chaperones like HSC70.

Functional Consequences of this compound Complex Formation

The formation of complexes between pp40 and Rel/NF-κB proteins has direct functional consequences, primarily the inhibition of the transcription factor's activity. By binding to NF-κB, pp40 prevents it from binding to its target DNA sequences. nih.govnih.gov Specifically, pp40 inhibits the DNA binding of p50-p65 heterodimers and p65 homodimers. nih.govnih.gov This inhibitory action effectively sequesters the Rel/NF-κB transcription factors in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of gene expression. nih.gov The inhibitory activity of pp40 on the DNA binding of Rel and NF-κB can be modulated by phosphorylation. nih.gov This suggests a mechanism where pp40 and related cytoplasmic anchor molecules hold Rel-related transcription factors in the cytosol until an appropriate signal is received. nih.gov

Structural Basis of this compound Interactions (e.g., ankyrin repeats with Rel homology domain)

The structural basis for the interaction between pp40 and Rel proteins lies within specific domains of both proteins. The amino acid sequence of pp40 reveals the presence of five ankyrin repeats. nih.gov These ankyrin repeat domains are common protein-protein interaction platforms. nih.govwikipedia.org The interaction of IκB proteins, including pp40/IκBβ, with NF-κB is mediated through these ankyrin repeats, which engage the Rel Homology Domain (RHD) present in all Rel family proteins. nih.govnih.govnih.gov

Research using deletion and mutation analyses of pp40 has shown that the ankyrin repeats are essential but not sufficient on their own to inhibit DNA binding. nih.govnih.gov The C-terminal region of pp40 is also required for its full biological activity. nih.govnih.gov It is proposed that the ankyrin repeats and the C-terminal region of pp40 fold together to form a structure that associates with the Rel homology domain, thereby inhibiting its DNA binding activity. nih.govnih.gov Studies indicate that at least four of the five ankyrin repeats are necessary for this inhibitory function, and pp40 mutants that fail to inhibit DNA binding also fail to associate with the Rel protein. nih.govnih.gov

Signaling Networks Mediated by Rel Associated Protein Pp40

Upstream Regulators and Activators of Rel-associated Protein pp40

The primary mechanism for regulating pp40 (IκBβ) activity is through phosphorylation, which is orchestrated by a dedicated kinase complex.

Signal Transduction Pathways: The canonical NF-κB pathway is the principal upstream regulator of pp40/IκBβ. This pathway is activated by a wide array of stimuli, including inflammatory cytokines like TNF-α, microbial products, and other cellular stressors. Upon stimulation, a cascade of events leads to the activation of the IκB kinase (IKK) complex. nih.govnih.gov

Key Activators:

IκB Kinase (IKK) Complex: This complex is the master regulator of IκB proteins. nih.gov It consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). nih.govnih.gov IKKβ is the primary kinase responsible for phosphorylating IκBα and IκBβ in the canonical pathway. nih.govplos.org Activation of the IKK complex requires the phosphorylation of specific serine residues within the activation loop of the IKK subunits. nih.gov

Protein Kinase C (PKC): Certain PKC isoforms have been shown to be critical in the activation of the IKK complex. Atypical PKCs (ζPKC) can bind to and positively modulate IKKβ activity, while PKCβ is essential for the phosphorylation of IKKα in B cells. nih.govnih.govscilit.com

Other Potential Kinases: The amino acid sequence of pp40 reveals consensus sites for phosphorylation by Casein Kinase II (CK2) and tyrosine kinases, suggesting these enzymes may also play a role in modulating its function. nih.gov CK2 and various tyrosine kinases are known to be involved in the phosphorylation of other IκB family members, indicating a potential for broader regulation of pp40. frontiersin.org

The phosphorylation of pp40/IκBβ by the IKK complex on specific N-terminal serine residues targets it for ubiquitination and subsequent degradation by the 26S proteasome. nih.govnih.govbohrium.com This degradation is the critical step that liberates NF-κB to translocate to the nucleus.

Downstream Effectors and Signaling Cascades Influenced by this compound

The primary downstream effectors of pp40 are the members of the Rel/NF-κB family of transcription factors. By directly interacting with these proteins, pp40 exerts powerful control over the entire NF-κB signaling cascade.

In its unphosphorylated state, pp40 binds to NF-κB dimers in the cytoplasm, effectively masking their nuclear localization signals (NLS). pnas.org This sequestration has two major consequences:

Inhibition of Nuclear Translocation: The pp40/NF-κB complex is retained in the cytoplasm, preventing the transcription factors from accessing their target genes in the nucleus. pnas.org

Inhibition of DNA Binding: Even if some NF-κB were to enter the nucleus, pp40 can associate with it there, inhibiting its ability to bind to DNA and thus terminating the transcriptional response. pnas.org

The main signaling cascade influenced by pp40 is, therefore, the NF-κB pathway itself. By acting as a cytoplasmic anchor, pp40 serves as a crucial "off-switch," ensuring that NF-κB activity is kept in check in unstimulated cells and is terminated appropriately following a period of activation. pnas.org

Cross-Talk between this compound and Other Signaling Pathways

The NF-κB pathway, which is directly modulated by pp40, engages in significant cross-talk with other major intracellular signaling networks, creating an integrated cellular response system.

PI3K/Akt Pathway: There is a strong biological link between the NF-κB and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.govplos.org This cross-talk is often context-dependent, with the pathways capable of both activating and inhibiting each other. researchgate.netnih.gov In some contexts, the PI3K/Akt pathway acts as a negative feedback regulator of NF-κB, limiting pro-inflammatory processes. researchgate.net Pharmacological studies have shown that simultaneously targeting both the NF-κB and PI3K/Akt pathways can lead to synergistic apoptotic responses in cancer cells, highlighting their interconnected roles in cell survival. nih.govplos.org

Specific Role in NF-κB Pathway Modulation by this compound

pp40/IκBβ is a direct and potent inhibitor of the Rel/NF-κB family of transcription factors, modulating the pathway through direct protein-protein interactions that prevent DNA binding and subsequent gene transcription.

Purified pp40 has been demonstrated to directly inhibit the DNA binding activity of several members of the Rel family. nih.govnih.gov It achieves this by physically associating with the Rel homology domain (RHD) of the NF-κB proteins, which is responsible for both dimerization and DNA binding. pnas.org This interaction is dependent on the structural integrity of pp40, specifically requiring its ankyrin repeats and a C-terminal region to form a structure that can effectively mask the DNA-binding interface of the Rel protein.

The inhibitory action of pp40 is comprehensive, affecting multiple NF-κB and Rel protein complexes.

NF-κB/Rel ComplexEffect of pp40/IκBβ InteractionReference
NF-κB (p50-p65 heterodimer)Inhibits DNA binding nih.gov
Rel (c-Rel)Inhibits DNA binding nih.gov
p50:c-Rel heteromersInhibits DNA binding nih.gov
c-Rel homodimersInhibits DNA binding nih.gov
p65 homodimerInhibits DNA binding

The inhibition of NF-κB/Rel DNA binding by pp40 directly translates into the repression of NF-κB target gene expression. By preventing the transcription factor from binding to κB sites within the promoters and enhancers of target genes, pp40 effectively blocks the transcriptional activation of a wide range of genes involved in:

Inflammation

Immunity

Cell survival and anti-apoptotic responses

Cell proliferation

Mutational analyses have confirmed this role; pp40 mutants that are unable to associate with Rel proteins and inhibit their DNA binding activity are also ineffective at repressing the transcription of genes linked to a κB site. This demonstrates a direct causal link between the pp40-Rel interaction, the inhibition of DNA binding, and the downstream regulation of gene expression.

Functional Roles of Rel Associated Protein Pp40 in Cellular Processes

Role in Immune Response Regulation by Rel-associated Protein pp40

This compound plays a significant role in tempering the immune system by inhibiting the activity of the NF-κB/Rel family of transcription factors. nih.govnih.gov These factors are essential for the proper development and function of the immune system. jci.org The activation of NF-κB is a critical step in transducing signals from various immune-relevant stimuli, including antigen receptors on B and T cells, cytokines like TNF-α and IL-1, and mitogens. oup.com

The NF-κB subunit RelA (p65) is required for the activation of key genes involved in the adaptive immune response, such as Major Histocompatibility Complex (MHC) class I and CD40. nih.gov Another member, c-Rel, is crucial for the proliferation of lymphocytes and the production of cytokines like IL-2, IL-3, and IFN-γ. jci.orgoup.com By sequestering these NF-κB proteins in the cytoplasm, pp40 effectively prevents their nuclear translocation and subsequent gene activation, thereby acting as a brake on the immune response. nih.govnih.gov This inhibition is crucial for maintaining immune homeostasis and preventing excessive or inappropriate immune reactions. The protein pp40 specifically inhibits the DNA binding of NF-κB complexes like the p50-p65 heterodimer as well as c-Rel heterodimers and homodimers. nih.gov

Table 1: Regulatory Effects of pp40 on Immune Cell Functions via NF-κB Inhibition

Immune Process NF-κB/Rel Factor(s) Involved Consequence of pp40 Inhibition Research Finding
Adaptive Immunity RelA (p65) Downregulation of genes essential for T-cell and target cell interaction. RelA is required for the activation of MHC class I and CD40 genes. nih.gov
Lymphocyte Activation c-Rel, RelA Impaired T-cell and B-cell activation and proliferation. Mice deficient in NF-κB proteins show defects in lymphocyte activation and proliferation. wikipedia.org
Cytokine Production c-Rel Reduced production of key cytokines for immune cell communication and function. T cells from c-Rel knockout mice produce lower levels of IL-2, IL-3, and IFN-γ. jci.org

| T-Helper Cell Differentiation | c-Rel | Impairment of Th1 cell differentiation. | c-Rel is essential for Th1 cell differentiation. jci.org |

Involvement in Inflammatory Processes Mediated by this compound

The involvement of pp40 in inflammatory processes is intrinsically linked to its role as an inhibitor of NF-κB, a master regulator of inflammatory gene expression. researchgate.net A wide variety of stimuli, including bacterial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines, activate NF-κB, leading to the transcription of numerous genes that mediate inflammation. jci.org

Research has demonstrated that the NF-κB subunit c-Rel plays a critical role in regulating the innate inflammatory response. nih.gov It is particularly important in the context of inflammatory bowel disease (IBD), where it modulates the expression of IL-12 and IL-23 family members, cytokines central to intestinal inflammation. nih.govwikipedia.orgnih.govmedscape.com Furthermore, c-Rel is essential for Th1 cell-mediated autoimmune inflammation. jci.org By inhibiting the activity of c-Rel and other NF-κB members, pp40 serves to curtail the inflammatory cascade. nih.govnih.gov This function highlights pp40 as a key component in the cellular mechanisms that resolve inflammation and prevent chronic inflammatory states.

This compound in Cell Proliferation and Cell Cycle Control

This compound influences cell proliferation and cycle control through its regulation of NF-κB, which controls the expression of genes vital for cell growth. wikipedia.orgresearchgate.net The NF-κB subunit RelA (p65) is known to be involved in the positive regulation of cell population proliferation. wikipedia.org Similarly, the c-Rel protein is indispensable for the proliferation of lymphocytes following stimulation. oup.comembopress.org

By inhibiting these pro-proliferative transcription factors, pp40 can impose a check on cell division. nih.govnih.gov This function is particularly relevant in the context of the immune system, where controlled proliferation of lymphocytes is necessary for an effective response, but uncontrolled growth can lead to malignancies like leukemia and lymphoma. ashpublications.orgtandfonline.comquora.com Studies on malignancies have shown that the NF-κB signaling pathway is often over-activated, contributing to cancer cell proliferation. researchgate.net For instance, in some myeloid leukemia cells, inhibiting pathways that activate NF-κB leads to G0/G1‑phase cell cycle arrest and a decrease in the expression of cyclin D1. cancerindex.org Therefore, as an endogenous inhibitor, pp40 is a key regulator in maintaining the balance between cell growth and quiescence.

Table 2: Role of pp40 in Proliferation and Cell Cycle via NF-κB

Cellular Process NF-κB/Rel Factor(s) Involved Effect of pp40-mediated Inhibition Supporting Evidence
General Cell Proliferation RelA (p65) Attenuation of proliferative signals. RelA positively regulates cell population proliferation. wikipedia.org
Lymphocyte Proliferation c-Rel Profound deficiency in TCR-triggered proliferation. c-Rel knockout mice exhibit defects in lymphocyte proliferation. oup.comembopress.org

| Cell Cycle Progression | NF-κB | Potential for cell cycle arrest. | Inhibition of NF-κB signaling can induce G0/G1 arrest and reduce cyclin D1 expression in leukemia cells. cancerindex.org |

Apoptosis and Cell Survival Pathways Modulated by this compound

The NF-κB pathway has a complex, often context-dependent, role in regulating apoptosis and cell survival. Consequently, pp40, as an NF-κB inhibitor, can modulate these critical cellular decisions. In many cell types, NF-κB activation promotes survival by inducing the expression of anti-apoptotic genes, such as Bcl-2. nih.gov For example, both Rel and RelA have anti-apoptotic functions required during B-cell maturation, which involve the regulation of Bcl-2 expression. nih.gov In these scenarios, the inhibitory action of pp40 would counteract this survival signal, thereby sensitizing cells to apoptosis.

Conversely, there are situations where NF-κB components can have a pro-apoptotic function. The RelA subunit has been shown to play a role in Fas-induced cell death. nih.gov In this context, inhibition of RelA by pp40 would block this death signal and promote cell survival. The critical survival role of RelA is underscored by the finding that its complete absence is lethal during embryonic development due to massive apoptosis of liver cells. wikipedia.orgembopress.org Thus, by regulating the availability and activity of different NF-κB dimers, pp40 can tip the cellular balance towards either survival or death, depending on the specific cellular context and stimuli.

Other Emerging Functions of this compound (e.g., cell differentiation, if applicable)

Beyond its well-established roles, the regulatory axis of pp40 and NF-κB is implicated in other vital cellular processes, notably cell differentiation. The differentiation of various cell lineages is guided by precise programs of gene expression, many of which are influenced by NF-κB.

The NF-κB subunit RelA, for instance, participates in the positive regulation of both Schwann cell and chondrocyte differentiation. wikipedia.org In the immune system, c-Rel is essential for the differentiation of T-helper cells into the Th1 lineage, a key step in tailoring the adaptive immune response. jci.org Furthermore, NF-κB/Rel factors play a survival role during the maturation and differentiation of B-lymphocytes. nih.gov Another family member, RelB, is highly expressed in dendritic cells, and its absence impairs the development of this important class of antigen-presenting cells. researchgate.net As a key regulator of these NF-κB subunits, pp40 is positioned to influence these differentiation pathways, ensuring that they proceed in a controlled and orderly manner.

Methodological Approaches for Studying Rel Associated Protein Pp40

Genetic Manipulation Techniques for Rel-associated Protein pp40 (e.g., Knockout, Knockdown, Overexpression, Mutational Analysis)

Genetic manipulation is a cornerstone for elucidating the in vivo role of pp40. These techniques involve altering the expression or the primary sequence of the protein to observe the resulting physiological and molecular consequences.

Knockout: Gene knockout models, particularly in mice, have been instrumental in understanding the specific, non-redundant functions of pp40. Homologous recombination has been used to create IκBβ knockout (IκBβ−/−) mice by deleting the majority of the coding sequence, including the ankyrin repeats essential for binding to NF-κB. nih.govresearchgate.net While these mice develop normally with no obvious baseline phenotypic defects, they exhibit significant alterations in their inflammatory response. nih.gov For instance, IκBβ−/− mice are resistant to LPS-induced septic shock and collagen-induced arthritis, which is linked to a dramatic reduction in the chronic production of Tumor Necrosis Factor-alpha (TNF-α). nih.govcaltech.edu This demonstrates a key role for pp40 in sustaining the expression of certain pro-inflammatory genes. nih.govcaltech.edu

Knockdown: RNA interference (RNAi), using small interfering RNA (siRNA), provides a method for transiently reducing the expression of pp40 to study the immediate effects of its absence. idtdna.comyoutube.com In macrophage cell lines, transfection with IκBβ siRNA has been shown to successfully reduce IκBβ mRNA and protein levels by approximately 50%. nih.gov This knockdown specifically attenuated the LPS-induced expression of a subset of NF-κB target genes, including those for IL-6, IL-1β, and IL-12β, without affecting IκBα levels. nih.gov This approach allows for the dissection of pp40's role in regulating specific gene expression programs. nih.govnih.gov

Overexpression: Conversely, overexpressing pp40 helps to understand the effects of its increased abundance. Overexpression of IκBβ has been shown to inhibit NF-κB activation. nih.gov In cell models, transfection with an IκBβ expression plasmid can lead to the nuclear translocation of both IκBβ and its binding partner c-Rel. nih.gov Studies on the related protein IκBα have used bacterial artificial chromosomes to create cell models of protein overexpression in a more native genomic context, a technique also applicable to studying pp40. nih.govfrontiersin.org These gain-of-function experiments are crucial for confirming the inhibitory role of pp40 on the NF-κB pathway.

Mutational Analysis: Site-directed mutagenesis allows researchers to pinpoint specific amino acids or domains critical for pp40 function. Studies have created chimeric IκB molecules, fusing domains from IκBα and IκBβ, to determine which regions confer specific inhibitory properties. pnas.org Mutational analysis has revealed that hydrophobic residues within the second ankyrin repeat of IκB proteins are essential for their nuclear import. nih.gov Altering these residues disrupts the protein's ability to localize to the nucleus. nih.gov Given that the ankyrin repeats mediate the interaction with NF-κB, mutations in these domains are often targeted to understand their binding and inhibitory functions. pnas.orgfrontiersin.org

TechniqueModel SystemKey FindingsReference
KnockoutIκBβ−/− MiceResistant to septic shock and collagen-induced arthritis; reduced chronic TNF-α production. nih.govcaltech.edu
Knockdown (siRNA)RAW 264.7 MacrophagesReduced LPS-induced expression of specific pro-inflammatory genes (IL-6, IL-1β, IL-12β). nih.gov
OverexpressionCell Lines (e.g., MEFs)Inhibits NF-κB activation; can promote nuclear translocation of IκBβ and c-Rel. nih.govnih.gov
Mutational AnalysisCell LinesIdentified the second ankyrin repeat as critical for nuclear import; chimeric proteins revealed domains responsible for inhibitory strength. pnas.orgnih.gov

Proteomic Strategies for pp40 Interaction Discovery (e.g., Co-immunoprecipitation, Mass Spectrometry)

Proteomic strategies are vital for identifying the proteins that physically associate with pp40, thereby mapping its interaction network and revealing its functional complexes.

Co-immunoprecipitation (Co-IP): This is a classical and widely used technique to study protein-protein interactions. metwarebio.com An antibody specific to pp40 is used to capture it from a cell lysate, and any proteins bound to it are "co-precipitated". abcam.com Early studies demonstrated that pp40 is part of the Rel complex in both cytoplasmic and nuclear extracts. nih.gov Co-IP experiments have confirmed that pp40 physically associates with NF-κB subunits like p65 and c-Rel. caltech.edunih.gov The basic workflow involves cell lysis, incubation of the lysate with an antibody against the target protein, precipitation of the antigen-antibody complex, and subsequent analysis of the co-precipitated proteins. metwarebio.com

Mass Spectrometry (MS): To identify the unknown interaction partners pulled down by Co-IP, mass spectrometry is the method of choice. creative-proteomics.com After a Co-IP experiment, the entire protein complex is typically separated by SDS-PAGE, and the proteins are excised, digested (e.g., with trypsin), and analyzed by MS. nih.govspringernature.com This "shotgun proteomics" approach allows for the comprehensive identification of potentially novel or transient interactors of pp40. creative-proteomics.comnih.gov This combination of Co-IP with MS is a powerful discovery tool for mapping the pp40 interactome under various physiological conditions. abcam.comspringernature.com For example, proteomic analyses have been used to verify that upon treatment with certain chemical inducers, the NF-κB subunit p65 no longer binds to IκBα (a close relative of pp40) because the inhibitor has been sequestered into insoluble aggregates. nih.gov

TechniquePrincipleApplication to pp40Reference
Co-immunoprecipitation (Co-IP)Isolation of a target protein and its binding partners from a cell lysate using a specific antibody.Confirms physical association of pp40 with NF-κB subunits (p65, c-Rel) in cellular extracts. nih.govnih.gov
Mass Spectrometry (MS)High-throughput identification of proteins in a complex sample based on their mass-to-charge ratio.Used post-Co-IP to identify the full spectrum of known and novel proteins interacting with pp40. abcam.comcreative-proteomics.comnih.gov

Imaging Modalities for pp40 Localization and Dynamics (e.g., Fluorescence Microscopy)

Visualizing where pp40 is located within the cell and how its position changes in response to stimuli is crucial for understanding its regulatory function.

Fluorescence Microscopy: This technique is a cornerstone for studying the subcellular localization of proteins. nih.gov By using an antibody tagged with a fluorescent dye (immunofluorescence), researchers can visualize the location of endogenous pp40. Studies using immunofluorescence have revealed that while pp40 can be found in the cytoplasm, it can also be predominantly nuclear when co-expressed with a p65 mutant that is unable to be exported from the nucleus. portlandpress.com This indicates that p65 controls the compartmentalization of pp40. portlandpress.com The general approach involves fixing and permeabilizing cells, incubating them with a primary antibody against pp40, followed by a secondary antibody conjugated to a fluorophore, and then imaging with a fluorescence microscope. portlandpress.comaddgene.org Live-cell imaging, often using pp40 fused to a fluorescent protein like GFP, can further reveal the dynamics of its movement between the cytoplasm and nucleus in real-time. nih.gov

Biochemical Assays for pp40 Activity Measurement (e.g., DNA binding assays)

Biochemical assays are essential for quantifying the functional activity of pp40, which is primarily its ability to inhibit the DNA-binding of NF-κB transcription factors.

DNA binding assays (Electrophoretic Mobility Shift Assay - EMSA): EMSA, or gel shift assay, is a powerful and common in vitro technique used to detect protein-DNA interactions. nih.gov It is the primary method for measuring the inhibitory activity of pp40. pnas.org The assay involves incubating a purified NF-κB protein (like p65) with a radiolabeled DNA probe containing a κB binding site. embopress.org When run on a non-denaturing polyacrylamide gel, the protein-DNA complex migrates slower than the free DNA probe, causing a "shift" in the band's position. nih.gov To measure pp40 activity, purified pp40 is added to the reaction. If pp40 is active, it will bind to NF-κB and prevent it from binding to the DNA, resulting in a reduction or disappearance of the shifted band. pnas.orgnih.gov This assay has been used to demonstrate that pp40 inhibits the DNA binding of NF-κB complexes and that this inhibitory activity can be modulated by phosphorylation. nih.gov

Computational and Bioinformatic Approaches for pp40 Analysis (e.g., sequence homology, domain prediction)

Computational methods are used to analyze the sequence of pp40, predict its structure and functional sites, and compare it to other known proteins.

Sequence Homology: Analysis of the cDNA sequence of pp40 revealed significant similarity to other IκB family members, such as IκBα (also known as MAD-3). sygnaturediscovery.com This homology immediately suggested a related function as an inhibitor of NF-κB. Sequence alignments are used to identify conserved regions, such as the ankyrin repeats, which are hallmarks of the IκB family. pnas.orgnih.gov

Domain Prediction: Bioinformatic tools are used to scan a protein's amino acid sequence to identify conserved functional domains. mdpi.com Analysis of the pp40 sequence predicted the presence of five ankyrin repeats, which are 33-residue motifs that mediate protein-protein interactions. sygnaturediscovery.comnih.gov These repeats form the structural basis for pp40's ability to bind to NF-κB. nih.gov Furthermore, sequence analysis predicted a C-terminal PEST domain, which is rich in proline (P), glutamic acid (E), serine (S), and threonine (T) and often acts as a signal for protein degradation. pnas.org Computational tools can also predict potential post-translational modification sites, such as phosphorylation sites. nih.govnih.govunl.edu For pp40, a casein kinase II phosphorylation site and a consensus tyrosine phosphorylation site were identified through sequence analysis, suggesting its activity is regulated by kinases. sygnaturediscovery.com

ApproachDescriptionFinding for pp40/IκBβReference
Sequence HomologyComparing the amino acid or nucleotide sequence of a protein to databases to find similar, evolutionarily related proteins.Revealed high similarity to IκBα (MAD-3), indicating a role as an NF-κB inhibitor. sygnaturediscovery.com
Domain PredictionUsing computational algorithms to identify known functional domains within a protein sequence.Identified five ankyrin repeats (for NF-κB binding), a C-terminal PEST domain, and potential phosphorylation sites. pnas.orgsygnaturediscovery.comnih.gov

Mechanistic Contributions of Rel Associated Protein Pp40 to Pathological States

Role of Rel-associated Protein pp40 in Inflammatory Diseases (mechanistic insights into cellular processes)

This compound (IκBβ) is a key modulator of cellular processes in inflammatory diseases due to its intricate regulation of the NF-κB pathway, a master controller of inflammation. nih.gov Its role, however, is not one of simple inhibition; instead, it contributes to the temporal dynamics of the inflammatory response, exhibiting both inhibitory and activating functions at different stages. nih.gov

Initially, in unstimulated cells, pp40 functions as a cytoplasmic anchor, binding to NF-κB dimers and preventing them from activating pro-inflammatory genes. frontiersin.orgnih.gov Upon receiving a pro-inflammatory signal, such as from lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade activates the IκB kinase (IKK) complex. nih.gov IKK then phosphorylates pp40/IκBβ, targeting it for ubiquitination and degradation by the proteasome. frontiersin.orgnih.gov This degradation is the crucial step that liberates NF-κB, allowing it to enter the nucleus and initiate the transcription of genes encoding inflammatory mediators like cytokines and chemokines. frontiersin.org

A key mechanistic insight is the differential timing of pp40/IκBβ degradation compared to its counterpart, IκBα. While IκBα degradation and resynthesis are rapid, mediating the acute and transient phase of NF-κB activation, pp40/IκBβ exhibits slower degradation and resynthesis kinetics. nih.govnih.gov This property positions pp40/IκBβ as a critical regulator of the persistent, or chronic, phase of NF-κB activation. nih.gov

Furthermore, research has revealed a surprising secondary role for pp40/IκBβ in sustaining inflammation. After the initial wave of degradation, newly synthesized pp40/IκBβ appears in a hypophosphorylated state and can translocate to the nucleus. nih.gov In the nucleus, it forms a ternary complex with specific NF-κB heterodimers (p65:c-Rel) that are already bound to the promoters of certain target genes, such as TNF-α. nih.gov This nuclear pp40/IκBβ complex paradoxically protects the NF-κB dimer from being removed by the rapidly synthesized IκBα, thereby prolonging the expression of these pro-inflammatory genes. nih.gov

This dual mechanism means that the absence of pp40/IκBβ has profound effects on the inflammatory response. In animal models, the lack of IκBβ leads to a dramatic reduction in the sustained production of TNF-α following an LPS challenge. nih.gov Consequently, these models show resistance to conditions driven by chronic inflammation, such as LPS-induced septic shock and collagen-induced arthritis, highlighting the protein's central role in the pathology of these diseases. nih.gov

Table 1: Mechanistic Roles of pp40/IκBβ in Cellular Inflammatory Processes

Cellular ProcessRole of pp40/IκBβConsequence of DysregulationAssociated Conditions
NF-κB Sequestration In resting cells, binds and retains NF-κB in the cytoplasm, preventing baseline inflammation.Loss of sequestration leads to inappropriate NF-κB activation and chronic inflammation.Autoimmune diseases
Signal-Induced Degradation Undergoes phosphorylation and degradation in response to inflammatory stimuli, allowing for acute NF-κB activation.Impaired degradation can blunt the necessary acute inflammatory response.Immunodeficiency
Temporal Regulation Slower degradation/resynthesis kinetics compared to IκBα are responsible for the persistent phase of NF-κB activity.Altered kinetics can lead to an uncontrolled, prolonged inflammatory state.Chronic Inflammatory Diseases
Nuclear Gene Regulation A hypophosphorylated form enters the nucleus to stabilize NF-κB on specific gene promoters (e.g., TNF-α), prolonging their expression.Absence of this function reduces chronic cytokine production, which can be protective.Septic Shock, Rheumatoid Arthritis

This compound in Oncogenesis and Tumor Progression (molecular mechanisms, e.g., lymphoid leukemias, lymphomas, B-cell survival)

The involvement of this compound (IκBβ) in oncogenesis is intrinsically tied to its function as a gatekeeper of the Rel/NF-κB signaling pathway. This pathway is a critical driver of cell proliferation, survival, and anti-apoptotic activity, processes that are frequently hijacked in cancer. maayanlab.cloudnih.gov Aberrant, constitutive activation of NF-κB is a recognized hallmark of many hematological malignancies, particularly those of B-cell origin, such as diffuse large B-cell lymphoma (DLBCL), Hodgkin lymphoma, and chronic lymphocytic leukemia (CLL). nih.govresearchgate.net

The fundamental molecular mechanism of pp40/IκBβ in this context is tumor-suppressive. By sequestering pro-oncogenic NF-κB dimers—including those containing RelA (p65) and c-Rel—in the cytoplasm, pp40/IκBβ prevents their entry into the nucleus. frontiersin.org This blockade inhibits the transcription of a suite of NF-κB target genes that are essential for malignant cell survival and proliferation, such as B-cell lymphoma 2 (Bcl-2), Bcl-xL, and various cyclins. maayanlab.cloud Therefore, the functional loss of pp40/IκBβ or its upstream regulatory components can contribute directly to tumor progression by unleashing persistent NF-κB activity. nih.govmaayanlab.cloud

While inactivating mutations are well-documented in other IκB family members (e.g., NFKBIA encoding IκBα and NFKBIE encoding IκBε) in lymphoid cancers, leading to their classification as tumor suppressors, the specific mutational landscape of the NFKBIB gene (encoding IκBβ) is less characterized in these diseases. nih.govopentargets.org However, the functional implications are clear: any molecular aberration that impairs the ability of pp40/IκBβ to bind and inhibit NF-κB would promote oncogenesis.

A compelling example of pp40/IκBβ's role comes from the study of viral oncogenesis. The avian retroviral oncoprotein v-Rel is a potent transforming agent, whereas its cellular homolog, c-Rel, is not. A key difference between them lies in their interaction with pp40/IκBβ. The cellular c-Rel protein is effectively inhibited by pp40/IκBβ, but the viral v-Rel oncoprotein has evolved to be resistant to this inhibition. nih.gov This escape from negative regulation by pp40/IκBβ is a critical step that allows v-Rel to constitutively activate target genes and drive the transformation of lymphoid cells. nih.gov This demonstrates that bypassing the inhibitory function of pp40/IκBβ is a key mechanism for oncogenic activation of the Rel pathway.

In the context of B-cell survival, the constitutive NF-κB activation seen in lymphomas is a major driver of resistance to apoptosis. nih.govmaayanlab.cloud By regulating the availability of nuclear NF-κB, pp40/IκBβ is positioned as a crucial checkpoint in the survival of both normal and malignant B-cells. Its dysregulation contributes to the pathologic B-cell survival that characterizes lymphoid leukemias and lymphomas.

Table 2: Role of pp40/IκBβ in Oncogenic Cellular Processes

Cellular ProcessNormal Function of pp40/IκBβMolecular Mechanism in OncogenesisAssociated Malignancies
Cell Survival Regulates NF-κB, which controls anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).Loss of pp40/IκBβ function leads to constitutive NF-κB activation and overexpression of survival genes, promoting resistance to apoptosis.B-cell Lymphomas, Chronic Lymphocytic Leukemia
Cell Proliferation Controls NF-κB-dependent transcription of genes involved in cell cycle progression (e.g., Cyclin D1).Uninhibited NF-κB signaling promotes uncontrolled cell division.Lymphoid Leukemias, Hodgkin's Lymphoma
Viral Transformation Inhibits cellular Rel proteins (c-Rel) to prevent uncontrolled proliferation.Oncogenic viral proteins (e.g., v-Rel) evade inhibition by pp40/IκBβ, leading to constitutive activity and cellular transformation.Avian Reticuloendotheliosis

This compound in Viral and Bacterial Pathogenesis (cellular processes affected, e.g., viral transformation)

This compound (IκBβ) is a central player in the cellular tug-of-war that occurs during viral and bacterial infections. Its role is defined by its control over the NF-κB pathway, a primary and immediate-early response system that the host cell uses to detect and combat pathogens. frontiersin.orgnih.gov In turn, successful pathogens have evolved sophisticated strategies to manipulate pp40/IκBβ and the pathway it regulates to ensure their own survival and replication. frontiersin.org

The core cellular process affected by pp40/IκBβ is the initiation of the innate immune response. In a healthy, uninfected state, pp40/IκBβ binds to NF-κB, holding it inactive in the cytoplasm. nih.gov Upon infection, host pattern recognition receptors detect pathogen-associated molecular patterns (PAMPs), such as viral double-stranded RNA or bacterial lipopolysaccharide. nih.gov This detection triggers intracellular signaling cascades that converge on the IκB kinase (IKK), which phosphorylates pp40/IκBβ, leading to its degradation and the activation of NF-κB. frontiersin.orgnih.gov Activated NF-κB then orchestrates the transcription of hundreds of genes involved in host defense, including those for inflammatory cytokines, chemokines, and interferons. nih.gov

Viral Pathogenesis and Transformation

Viruses extensively manipulate the NF-κB pathway, often by directly or indirectly targeting the IκB proteins. Their strategies can be broadly categorized into activation for self-promotion or inhibition for immune evasion. nih.govresearchgate.net

NF-κB Activation for Viral Benefit: Many viruses, including Human Immunodeficiency Virus (HIV-1), Epstein-Barr virus (EBV), and Human T-cell leukemia virus (HTLV-1), induce NF-κB activation to facilitate their life cycle. nih.govmaayanlab.cloud Activation of the pathway can enhance viral gene transcription, promote the replication of the viral genome, and, crucially, inhibit the host cell's apoptotic (cell death) machinery. maayanlab.cloud By preventing premature cell death, the virus ensures the host cell remains a viable factory for producing new viral particles.

Viral Transformation: The link between pp40/IκBβ and viral transformation is particularly clear in the context of oncogenic retroviruses. The avian v-Rel oncoprotein, for instance, owes its potent ability to transform lymphoid cells to its evolved resistance to inhibition by pp40/IκBβ. mdpi.com While the cellular c-Rel protein is kept in check by pp40/IκBβ, v-Rel remains constitutively active, driving the expression of genes that lead to uncontrolled cell proliferation and cancer. mdpi.com Similarly, the EBV oncoprotein LMP1 causes constitutive activation of NF-κB, a process essential for the proliferation of transformed B-lymphocytes. nih.gov This highlights that subverting the inhibitory function of pp40/IκBβ is a key cellular event in viral oncogenesis.

Bacterial Pathogenesis

Bacteria also deploy a variety of mechanisms to modulate the NF-κB pathway. frontiersin.org

Activation and Inflammation: Bacterial components are potent activators of NF-κB, triggering a strong inflammatory response that is part of the host's clearance mechanism. nih.gov

Inhibition for Immune Evasion: Many pathogenic bacteria have developed effector proteins that are injected into the host cell to specifically inhibit the NF-κB pathway. These effectors can target various points in the signaling cascade. For example, some bacterial proteins can prevent the degradation of IκB proteins, including pp40/IκBβ, thereby blocking NF-κB activation. frontiersin.org This allows the bacteria to create a protected niche, evading the host immune response and establishing a successful infection.

Other Disease Associations and Underlying Molecular Aberrations of this compound

Beyond its well-established roles in inflammation and cancer, the dysregulation of this compound (IκBβ), encoded by the NFKBIB gene, is mechanistically linked to other pathological states, primarily those with an underlying inflammatory component. nih.gov The key molecular aberration governing pp40/IκBβ function is its post-translational modification, specifically phosphorylation by the IKK complex, which triggers its degradation and subsequent activation of NF-κB. nih.gov Any disruption to this tightly controlled process can lead to disease.

Cardiometabolic Diseases

A growing body of evidence implicates chronic, low-grade inflammation as a key driver in the pathogenesis of cardiometabolic diseases, including obesity, type 2 diabetes, and atherosclerosis. nih.govnih.gov The NF-κB pathway, which pp40/IκBβ regulates, is a central mediator of this "meta-inflammation." The kinase IKKβ, which phosphorylates pp40, has been identified as a critical molecular node linking overnutrition and metabolic stress to inflammation and insulin (B600854) resistance. nih.govnih.gov

Insulin Resistance: In states of obesity, activation of IKKβ in metabolic tissues like the liver and adipose tissue can promote the expression of inflammatory cytokines that interfere with insulin signaling, leading to systemic insulin resistance. nih.gov Studies have shown that inhibiting IKKβ can protect against diet-induced insulin resistance and reduce lipid accumulation in the liver (hepatic steatosis). nih.govnih.gov While pp40/IκBβ is the direct substrate in this pathway, its specific role is as a mediator of the IKKβ signal.

Atherosclerosis: The formation of atherosclerotic plaques is an inflammatory process. NF-κB activation within vascular and immune cells contributes to this pathology. nih.gov

Autoimmune Diseases

The NF-κB pathway is fundamental for the development, maintenance, and activation of the immune system. Its proper regulation is essential for distinguishing self from non-self, a process known as immunological tolerance. frontiersin.orgnih.gov Defects in NF-κB signaling can disrupt this balance and are associated with autoimmune diseases. frontiersin.orgfrontiersin.org While mutations in other NF-κB pathway components have been more definitively linked to specific human autoimmune and immunodeficiency disorders, the role of pp40/IκBβ is crucial for modulating the duration and intensity of immune responses. nih.govnih.gov Its dysregulation would contribute to the chronic inflammatory state that characterizes many autoimmune conditions like rheumatoid arthritis. nih.gov

Other Associations and Molecular Aberrations

Genetic Polymorphisms: Genetic studies have identified associations between single nucleotide polymorphisms (SNPs) in the NFKBIB gene and certain conditions. For instance, the SNP rs3136641 has been associated with a decreased risk of wheezing in pediatric populations, suggesting a role in respiratory inflammation. nih.govnih.gov

Underlying Molecular Aberrations: The principal molecular event is the phosphorylation of serine residues in the N-terminal regulatory domain of pp40/IκBβ by IKK. nih.govnih.gov This act serves as a recognition signal for an E3 ubiquitin ligase, which tags the protein for destruction by the proteasome. Mutations that prevent this phosphorylation or degradation could lead to a hyper-stable protein, resulting in a suppressed or blunted NF-κB response and potential immunodeficiency. Conversely, mutations that cause a loss of pp40/IκBβ function would lead to unchecked, constitutive NF-κB activation, promoting a pro-inflammatory and pro-oncogenic state. nih.gov

Table 3: Summary of Other Disease Associations and Molecular Basis

Disease CategoryAssociation with pp40/IκBβ PathwayUnderlying Molecular Aberration
Cardiometabolic Diseases Pathway activation by metabolic stress (e.g., overnutrition) links inflammation to insulin resistance and atherosclerosis.Increased IKKβ activity leads to excessive phosphorylation and degradation of pp40/IκBβ, causing chronic NF-κB activation in metabolic tissues.
Autoimmune Diseases Dysregulation of the pathway disrupts immune self-tolerance and contributes to chronic inflammation.Imbalance in pp40/IκBβ levels or function alters the threshold and duration of immune cell activation.
Respiratory Conditions A genetic polymorphism (rs3136641) in the NFKBIB gene is associated with a reduced risk of wheezing.The specific molecular effect of the polymorphism on pp40/IκBβ function is under investigation.

Future Directions and Emerging Research Avenues for Rel Associated Protein Pp40

Unexplored Functions and Regulatory Mechanisms of Rel-associated Protein pp40

The primary function of pp40 is to inhibit the DNA binding of Rel/NF-κB transcription factors, sequestering them in the cytoplasm. nih.govnih.govnih.gov This inhibition is crucial for maintaining cellular homeostasis and preventing aberrant gene expression. The inhibitory activity of pp40 is modulated by phosphorylation, a key regulatory mechanism that dictates its interaction with NF-κB. nih.govnih.gov However, the full spectrum of pp40's functions and the intricacies of its regulation remain to be fully elucidated.

Unexplored Functions:

Recent evidence suggests that pp40/IκBβ possesses a dual functionality, acting as both an inhibitor and a facilitator of the inflammatory response at different stages. nih.gov While its degradation allows for the initial activation of NF-κB and subsequent expression of pro-inflammatory genes, a resynthesized, hypophosphorylated form of IκBβ can translocate to the nucleus. nih.gov In the nucleus, it forms a complex with p65:c-Rel heterodimers, binding to specific κB sites on promoters, such as that of TNFα, to prolong gene expression. nih.gov This co-activator role is a significant departure from its classically defined inhibitory function and represents a major avenue for future investigation. Further research is needed to identify the full range of genes regulated by this nuclear IκBβ complex and the cellular contexts in which this function is prominent.

Unexplored Regulatory Mechanisms:

While phosphorylation is a known regulator of pp40 function, other post-translational modifications (PTMs) that may fine-tune its activity are largely unexplored. The broader NF-κB pathway is subject to a variety of PTMs, including ubiquitination, acetylation, and SUMOylation, which intricately regulate its signaling dynamics. biorxiv.orgbiorxiv.orgnih.gov Investigating whether and how these PTMs affect pp40/IκBβ's stability, subcellular localization, and its interaction with NF-κB and other proteins is a critical area for future research. For instance, understanding the specific E3 ligases and deubiquitinases that target IκBβ could provide novel regulatory nodes. mdpi.com

Potential Area of Investigation Key Unanswered Questions
Dual Functionality Which genes are specifically targeted by the nuclear pp40/IκBβ-NF-κB complex? What are the upstream signals that dictate the switch from an inhibitory to a co-activator role?
Post-Translational Modifications Is pp40/IκBβ subject to ubiquitination, acetylation, or SUMOylation? How do these modifications impact its function and stability? Who are the enzymes responsible for these modifications?
Interaction Partners Does pp40/IκBβ interact with proteins other than NF-κB subunits? What are the functional consequences of these interactions?

Bridging Fundamental Discoveries of this compound to Broader Biological Contexts

The initial discovery of pp40 as a phosphoprotein associated with the Rel proto-oncogene product laid the groundwork for understanding its role in the NF-κB pathway. nih.govnih.gov Subsequent research firmly established its identity as IκBβ and its function as an inhibitor of the Rel family of transcription factors. nih.gov These fundamental discoveries are now being connected to a wider array of biological processes, including innate and adaptive immunity, inflammation, and cell survival.

The differential regulation of IκBα and IκBβ is thought to be important in determining the onset and duration of NF-κB activation. nih.gov IκBα mediates a rapid and transient activation, while IκBβ is responsible for a more persistent NF-κB response. nih.gov This temporal control has significant implications for the physiological and pathological outcomes of NF-κB signaling. For example, in fetal pulmonary endothelial cells, NF-κB signaling through IκBα degradation promotes cell survival and upregulates the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD). In contrast, signaling through IκBβ degradation mediates apoptosis and the expression of the adhesion molecule P-selectin. nih.gov This highlights the context-specific and distinct roles of IκB isoforms.

Further research is needed to understand the role of pp40/IκBβ in various physiological and pathological settings, including:

Immune Cell Differentiation and Function: The NF-κB pathway is central to lymphocyte development and activation. wikipedia.org The specific role of pp40/IκBβ in regulating the function of different immune cell subsets, such as T cells and B cells, warrants further investigation.

Tissue Homeostasis and Development: Given the ubiquitous nature of the NF-κB pathway, exploring the function of pp40/IκBβ in the development and maintenance of various organ systems is an important future direction.

Host-Pathogen Interactions: Many pathogens manipulate the NF-κB pathway to their advantage. Understanding how viruses and bacteria interact with and modulate pp40/IκBβ could reveal new therapeutic targets for infectious diseases.

Advanced Methodologies for Comprehensive this compound Profiling

A deeper understanding of pp40/IκBβ requires the application of advanced and high-throughput methodologies to comprehensively profile its interactions, modifications, and structural dynamics.

Proteomics and Interactome Mapping: Mass spectrometry-based proteomics can be employed to identify novel interaction partners of pp40/IκBβ in an unbiased manner. Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) and proximity-dependent biotinylation (BioID) can map the pp40/IκBβ interactome under different cellular conditions. This will provide a more complete picture of the protein networks in which it participates.

Phosphoproteomics: Given the importance of phosphorylation in regulating pp40/IκBβ function, quantitative phosphoproteomics can be used to identify novel phosphorylation sites and quantify their changes in response to various stimuli. medrxiv.orgbiorxiv.org This can help to elucidate the signaling pathways that converge on pp40/IκBβ and how its function is fine-tuned.

Structural Biology: High-resolution structural information is crucial for understanding the molecular basis of pp40/IκBβ's interactions with NF-κB and other proteins. While the crystal structure of IκBβ in a complex with the p65 subunit of NF-κB has been determined, further structural studies, including cryo-electron microscopy (cryo-EM), could reveal the dynamics of these interactions and how they are affected by PTMs. nih.govresearchgate.net This information is invaluable for the rational design of targeted therapeutics.

Methodology Application to pp40/IκBβ Research Potential Insights
Mass Spectrometry-based Proteomics Identification of novel binding partners.Elucidation of new functional complexes and pathways involving pp40/IκBβ.
Quantitative Phosphoproteomics Mapping of phosphorylation sites and their dynamics.Understanding of the signaling networks that regulate pp40/IκBβ activity.
Structural Biology (Cryo-EM, X-ray Crystallography) High-resolution structural determination of pp40/IκBβ complexes.Mechanistic insights into protein-protein interactions and the effects of PTMs.

Gaps in Current Understanding of this compound Pathological Roles

The dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. nih.govnih.govnih.gov While the involvement of the NF-κB pathway is well-established, the specific contribution of pp40/IκBβ to these pathologies is an area of active research with significant gaps in our knowledge.

Studies in mouse models have demonstrated that the absence of IκBβ can be protective in models of lipopolysaccharide (LPS)-induced septic shock and collagen-induced arthritis. nih.gov This is attributed to a reduction in the sustained production of pro-inflammatory cytokines like TNFα. nih.gov

However, the precise role of pp40/IκBβ in other diseases remains less clear:

Cancer: While constitutive NF-κB activation is a feature of many cancers, the specific role of IκBβ in tumor initiation, progression, and metastasis is not well defined. researchgate.net In some contexts, IKKβ, an upstream kinase of IκBβ, can act as a tumor suppressor, highlighting the context-dependent nature of this pathway. mdpi.com Further research is needed to determine if pp40/IκBβ has pro- or anti-tumorigenic functions in different cancer types.

Neuroinflammatory and Neurodegenerative Diseases: NF-κB signaling is implicated in the pathogenesis of neuroinflammatory disorders like multiple sclerosis and neurodegenerative diseases such as Alzheimer's disease. nih.govfrontiersin.orgmdpi.comnih.gov The specific role of pp40/IκBβ in regulating neuroinflammation and neuronal survival or death is a critical area for future investigation.

Autoimmune Diseases: Defective regulation of NF-κB is linked to autoimmune disorders. pnas.org For instance, polymorphisms in the promoter of IκBα have been associated with Sjögren's syndrome. pnas.org The potential involvement of pp40/IκBβ in the pathogenesis of various autoimmune diseases is an important and understudied area.

Conceptual Therapeutic Targeting Strategies Based on this compound Mechanisms

Given the central role of the NF-κB pathway in disease, it has been an attractive target for therapeutic intervention. mdpi.commdpi.comnih.govnih.gov However, the broad inhibition of NF-κB can lead to significant side effects, including immunosuppression. Targeting specific regulatory nodes within the pathway, such as pp40/IκBβ, could offer a more refined and potentially safer therapeutic approach.

Conceptual strategies include:

Modulating pp40/IκBβ Phosphorylation: Developing small molecules that can selectively inhibit the kinases responsible for the phosphorylation and subsequent degradation of pp40/IκBβ, or that can promote the dephosphorylation of the nuclear, co-activating form of IκBβ, could be a viable strategy to dampen chronic inflammation.

Targeting the pp40/IκBβ-NF-κB Interaction: Designing peptide-based or small molecule inhibitors that specifically disrupt the interaction between pp40/IκBβ and particular NF-κB dimers could allow for the selective inhibition of certain NF-κB-dependent gene expression programs. For example, a peptide containing the c-Rel nuclear localization sequence has been shown to attenuate the expression of specific pro-inflammatory genes. nih.gov

Selective Inhibition of the Co-activator Function: A particularly novel approach would be to specifically target the nuclear co-activator function of pp40/IκBβ while leaving its cytoplasmic inhibitory role intact. This could potentially reduce the sustained expression of pro-inflammatory cytokines in chronic inflammatory conditions without causing broad immunosuppression.

Therapeutic Strategy Mechanism of Action Potential Therapeutic Application
Modulation of Phosphorylation Inhibition of IKKs or activation of phosphatases specific for pp40/IκBβ.Chronic inflammatory diseases, autoimmune disorders.
Inhibition of Protein-Protein Interaction Disruption of the binding between pp40/IκBβ and specific NF-κB dimers.Diseases driven by the activity of specific NF-κB complexes.
Targeting Nuclear Co-activator Function Selective inhibition of the nuclear form of pp40/IκBβ.Chronic inflammatory diseases with sustained cytokine production.

Q & A

Q. How to control for off-target effects when manipulating pp40 expression in vivo?

  • Methodological Answer: Use tamoxifen-inducible Cre/loxP systems for tissue-specific knockout. For RNAi, employ multiple shRNAs and rescue experiments with siRNA-resistant pp40 constructs. Always validate with orthogonal methods (e.g., qRT-PCR for mRNA, flow cytometry for protein) .

Q. What controls are essential for EMSA assays measuring pp40-mediated NF-κB inhibition?

  • Methodological Answer: Include cold probe competition, supershift assays with anti-Rel antibodies, and recombinant pp40 add-back experiments. Use non-specific DNA (e.g., OCT-1 probe) to confirm specificity. Quantify band intensity with phosphorimaging .

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